molecular formula C20H17N3OS2 B2666116 2-[[1-(phenylmethyl)-3-indolyl]thio]-N-(2-thiazolyl)acetamide CAS No. 681273-74-5

2-[[1-(phenylmethyl)-3-indolyl]thio]-N-(2-thiazolyl)acetamide

Cat. No.: B2666116
CAS No.: 681273-74-5
M. Wt: 379.5
InChI Key: PGZBYZSNZQTPID-UHFFFAOYSA-N
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Description

The compound “2-[[1-(phenylmethyl)-3-indolyl]thio]-N-(2-thiazolyl)acetamide” has a molecular formula of C20H17N3OS2, an average mass of 379.499 Da, and a monoisotopic mass of 379.081299 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C20H17N3OS2), average mass (379.499 Da), and monoisotopic mass (379.081299 Da) .

Scientific Research Applications

Molecular Design and Synthesis

A study on the design, synthesis, and evaluation of indole acetamide derivatives showcased the development of new compounds with potential anti-inflammatory properties. This research highlighted the synthesis process, molecular docking analysis targeting cyclooxygenase domains, and energy framework investigations for stability assessments. The findings indicate the significance of indole acetamide derivatives in the development of new therapeutic agents (Al-Ostoot et al., 2020).

Crystallographic Insights

Research on 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide provided detailed crystallographic insights into the molecular structure, demonstrating the orientation of the phenyl ring relative to the thiazole ring and the intermolecular interactions forming crystal chains. This study contributes to the understanding of structural configurations crucial for the pharmacological activity of such compounds (Saravanan et al., 2016).

Inhibitory Activity and Drug Design

The development of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors showcases the application of 2-[[1-(phenylmethyl)-3-indolyl]thio]-N-(2-thiazolyl)acetamide derivatives in cancer therapy. This research underlines the synthesis and pharmacological evaluation of these analogs, pointing out their potential in inhibiting tumor growth (Shukla et al., 2012).

Antidiabetic Potential

A study focused on new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides highlighted their antidiabetic potential. The sequential conversion and synthesis of these compounds led to the identification of candidates with significant α-glucosidase inhibitory activity, presenting a promising avenue for antidiabetic drug development (Nazir et al., 2018).

Mechanism of Action

While the exact mechanism of action for “2-[[1-(phenylmethyl)-3-indolyl]thio]-N-(2-thiazolyl)acetamide” is not available, a similar compound, “2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide”, has been studied as a novel inhibitor against human respiratory syncytial virus .

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c24-19(22-20-21-10-11-25-20)14-26-18-13-23(12-15-6-2-1-3-7-15)17-9-5-4-8-16(17)18/h1-11,13H,12,14H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZBYZSNZQTPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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